2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile
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Overview
Description
2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile is a heterocyclic compound featuring a furan ring substituted with an amino group, a fluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired furan derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile
- 2-Amino-5-phenylfuran-3-carbonitrile
- 2-Amino-5-(3-chlorophenyl)furan-3-carbonitrile
Uniqueness
2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7FN2O |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-amino-5-(3-fluorophenyl)furan-3-carbonitrile |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-1-2-7(4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2 |
InChI Key |
KPIXXTAHUFVTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(O2)N)C#N |
Origin of Product |
United States |
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